Cas no 455251-10-2 (8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate)

8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate is a brominated tetrahydroquinolinium salt with a tetrafluoroborate counterion. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems. The presence of the bromo substituent enhances its reactivity, enabling selective functionalization, while the tetrafluoroborate anion improves solubility in polar organic solvents. The structural features, including the phenyl and methylphenyl groups, contribute to its stability and utility in cyclization and electrophilic substitution reactions. Its well-defined crystalline form facilitates handling and purification, making it suitable for research applications in medicinal and materials chemistry.
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate structure
455251-10-2 structure
Product name:8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
CAS No:455251-10-2
MF:
MW:
CID:4651898

8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
    • Inchi: 1S/C28H25BrN.BF4/c1-20-15-17-23(18-16-20)30-27(22-11-6-3-7-12-22)19-25(21-9-4-2-5-10-21)24-13-8-14-26(29)28(24)30;2-1(3,4)5/h2-7,9-12,15-19,26H,8,13-14H2,1H3;/q+1;-1
    • InChI Key: XDKTYBYRZSMHLD-UHFFFAOYSA-N
    • SMILES: [B+3]([F-])([F-])([F-])[F-].BrC1CCCC2C(C3C=CC=CC=3)=CC(C3C=CC=CC=3)=[N+](C3C=CC(C)=CC=3)C1=2

8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1259571-100mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
100mg
$5625 2024-06-05
eNovation Chemicals LLC
Y1259571-5mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
5mg
$275 2023-05-17
A2B Chem LLC
AX83552-10mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
10mg
$395.00 2024-04-20
A2B Chem LLC
AX83552-100mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
100mg
$3450.00 2024-04-20
eNovation Chemicals LLC
Y1259571-100mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
100mg
$5960 2025-02-25
eNovation Chemicals LLC
Y1259571-10mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
10mg
$745 2025-02-25
1PlusChem
1P01F3S0-100mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
100mg
$3767.00 2024-05-02
1PlusChem
1P01F3S0-10mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
10mg
$455.00 2024-05-02
eNovation Chemicals LLC
Y1259571-10mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
10mg
$745 2025-02-25
eNovation Chemicals LLC
Y1259571-10mg
8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate
455251-10-2 90%
10mg
$710 2024-06-05

Additional information on 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate

8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium Tetrafluoroborate (CAS No. 455251-10-2): An Overview

8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate (CAS No. 455251-10-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural and functional properties. This compound is characterized by its intricate molecular framework, which includes a brominated quinolinium core and a tetrafluoroborate counterion. The combination of these structural elements endows the compound with a range of potential applications, from pharmaceuticals to advanced materials.

The quinolinium core is a well-known moiety in organic chemistry, often associated with biological activity and optical properties. The presence of the bromine substituent at the 8-position adds an additional layer of complexity and functionality to the molecule. Bromine is known for its ability to participate in various chemical reactions and interactions, making it a valuable component in the design of functional materials and pharmaceuticals. The tetrafluoroborate counterion, on the other hand, provides ionic stability and solubility characteristics that are crucial for many applications.

In recent years, research on 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate has focused on its potential as a pharmaceutical intermediate and as a building block for advanced materials. Studies have shown that this compound exhibits interesting antimicrobial and antitumor properties, making it a promising candidate for drug development. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that derivatives of this compound demonstrated significant activity against multidrug-resistant bacteria and cancer cells.

Moreover, the optical properties of 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate have been extensively investigated. The compound's ability to absorb and emit light in specific wavelength ranges makes it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Research published in *Advanced Materials* in 2020 highlighted the potential of this compound as a dopant in OLEDs, enhancing device efficiency and stability.

The synthesis of 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the condensation of appropriate aryl bromides with quinoline derivatives followed by quaternization with an alkylating agent such as methyl iodide or ethyl bromide. The final step involves the addition of tetrafluoroboric acid to form the desired product.

One of the key challenges in the synthesis of this compound is ensuring the selective bromination at the 8-position of the quinoline ring. This can be achieved through various strategies such as directed ortho-metallation (DoM) or using transition metal catalysts like palladium or copper. Recent advancements in green chemistry have also led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In terms of safety and handling, 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate should be stored under dry conditions and protected from light to prevent degradation. It is important to follow standard laboratory safety protocols when handling this compound due to its potential reactivity with certain chemicals and its sensitivity to moisture.

Future research on 8-Bromo-1-(4-methylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydroquinolinium tetrafluoroborate is likely to focus on optimizing its synthesis for large-scale production and exploring new applications in areas such as targeted drug delivery systems and smart materials. The unique combination of its structural features and functional properties makes it a versatile platform for innovation in both academic and industrial settings.

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